
FK 866 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FK 866 hydrochloride, also known as Daporinad, is a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that regulates NAD+ biosynthesis from the natural precursor nicotinamide . In hepatocarcinoma cells, FK 866 activates AMP-activated protein kinase (AMPK) and downregulates mammalian target of rapamycin (mTOR) signaling .
Molecular Structure Analysis
The molecular formula of this compound is C24H29N3O2 . The InChI string isInChI=1S/C24H29N3O2.ClH/c28-23 (12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27 (18-14-20)24 (29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2, (H,26,28);1H/b12-11+; . Chemical Reactions Analysis
This compound is known to inhibit NAD biosynthesis by specifically inhibiting NAMPT . This results in the depletion of NAD+, a central metabolism cofactor .Physical And Chemical Properties Analysis
The molecular weight of this compound is 428.0 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 427.2026549 g/mol .Aplicaciones Científicas De Investigación
Anticancer Agent with Antiangiogenic Properties : FK866 has shown potential as an anticancer agent. In a study on a murine renal cell carcinoma model, FK866 exhibited significant antitumor and antiangiogenic properties (Drevs, Löser, Rattel, & Esser, 2003).
Therapeutic Candidate for Inflammatory Lung Injury : In models of acute respiratory distress syndrome (ARDS) and ventilator-induced lung injury (VILI), FK866 demonstrated efficacy as a therapeutic agent. It reduced lung tissue damage and inflammatory cell infiltration in mice exposed to these conditions (Moreno‐Vinasco et al., 2014).
Target for Antibody–Drug Conjugates (ADCs) in Cancer Therapy : Research into the development of ADCs has identified FK866 as a potential payload for targeted cancer therapy. FK866 acts by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), leading to cell death due to disruption of primary cellular metabolism (Neumann et al., 2018).
Inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) : FK866 is a selective inhibitor of NAMPT, which is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This inhibition can lead to cell death, making FK866 a potential anti-cancer agent (Kim et al., 2006).
Potential Use in Combination Therapy : Studies indicate that FK866 may have synergistic effects when used in combination with other treatments. For instance, its combination with vemurafenib showed safety and potential efficacy in patients with advanced BRAF V600–mutant solid tumors (Yam et al., 2017).
Mecanismo De Acción
Direcciones Futuras
FK 866 hydrochloride has been used to investigate its effects on intra-axonal NAD+ levels and to induce NAD+ depletion . It has also been used to reduce the level of tumor necrosis factor-α (TNF-α), nicotinamide phosphoribosyltransferase (NAMPT), and interleukin-6 (IL-6) in the ischemic brain tissue . It shows potential for treatment of diseases implicating deregulated apoptosis such as cancer .
Propiedades
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H/b12-11+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULSIBUGDPOSHV-CALJPSDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(Trifluoromethyl)phenyl]propanal](/img/structure/B580683.png)
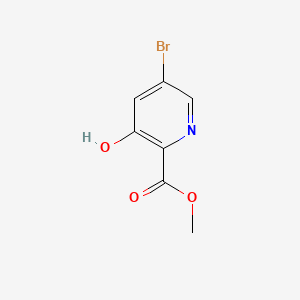
![5-Bromo-2-(trimethylsilyl)thieno[2,3-b]pyridine](/img/structure/B580685.png)
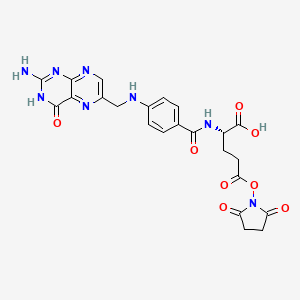
![R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine](/img/no-structure.png)
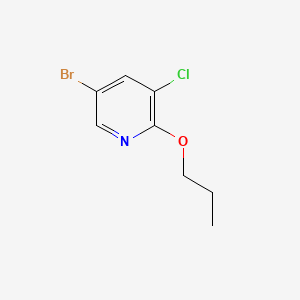
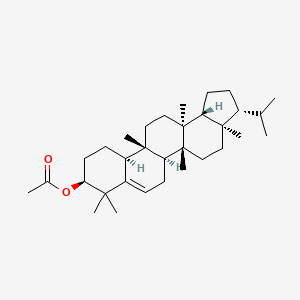
![4-[(3-Piperidinylmethyl)sulfonyl]-morpholine](/img/structure/B580693.png)

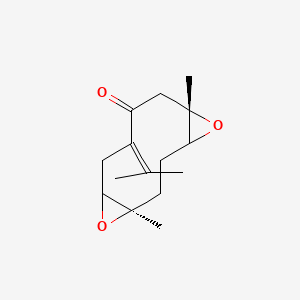
![3-bromo-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B580697.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/structure/B580701.png)